Ebrotidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Gastroprotective Activity

Field: Gastroenterology

Application: Ebrotidine is a new generation of H2 receptor antagonists with gastroprotective activity.

Anti-Helicobacter Pylori Activity

Field: Microbiology

Application: Ebrotidine exhibits anti-Helicobacter pylori activity

Methods: This activity is achieved through the inhibition of the urease enzyme and the proteolytic and mucolytic activities of H. .

Results: Ebrotidine counteracts the inhibitory effects of H. .

Treatment of Gastric or Duodenal Ulcers

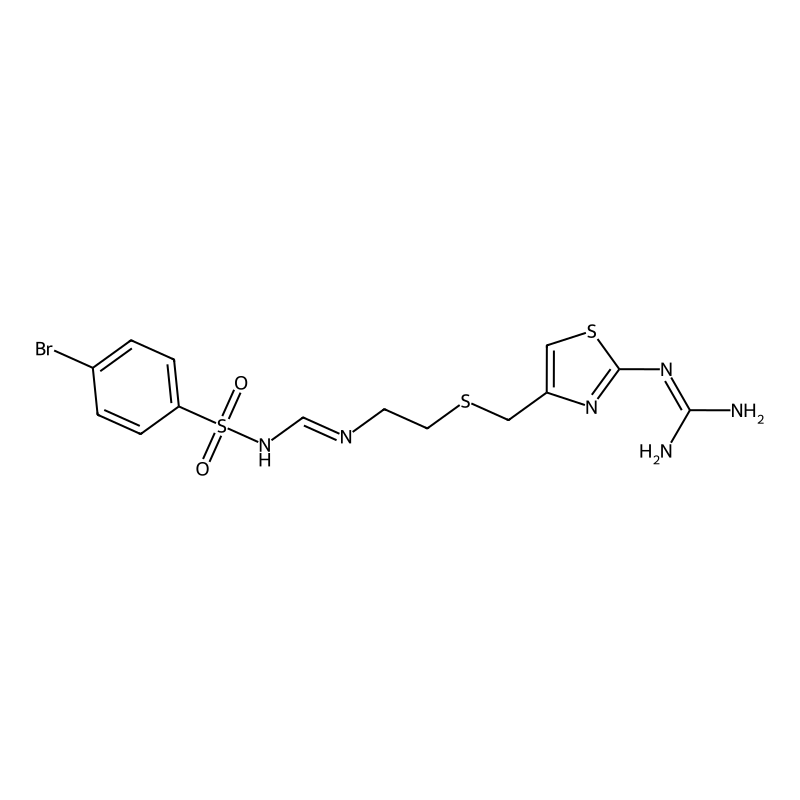

Ebrotidine is a chemical compound classified as an H2 receptor antagonist, primarily utilized for its gastroprotective properties. It is known for its ability to inhibit gastric acid secretion by competing with histamine for binding to H2 receptors on gastric parietal cells. The chemical formula of Ebrotidine is C₁₄H₁₇BrN₆O₂S₃, and it has a molecular weight of approximately 404.4 g/mol. This compound has been shown to provide protection against gastric mucosal damage caused by various factors, including ethanol, aspirin, and stress .

Published information on the safety profile and potential hazards of Ebrotidine is scarce. As with any medication, it's important to remember that drug development involves rigorous testing to assess safety and efficacy before it reaches the market.

Limitations and Future Research

While Ebrotidine demonstrates promise as a potential treatment for peptic ulcers, more research is required. This includes detailed studies on its pharmacokinetics, metabolism, and potential side effects. Additionally, clinical trials would be necessary to assess its effectiveness and safety in humans before it could be considered for commercial use [].

Ebrotidine's mechanism of action involves several chemical interactions:

- Inhibition of Gastric Acid Secretion: By binding to H2 receptors, Ebrotidine prevents histamine from stimulating acid production in the stomach. This action helps in reducing gastric acidity and providing relief from conditions associated with excessive acid production .

- Stimulation of Epithelial Cell Proliferation: Research indicates that Ebrotidine promotes the proliferation of epithelial cells in the gastric mucosa, which aids in healing gastric injuries .

- Interaction with Mucins: Ebrotidine influences the synthesis and secretion of sulfomucin in the gastric mucosa, contributing to its protective effects against ulceration .

Ebrotidine exhibits significant biological activity, particularly in the gastrointestinal tract:

- Gastroprotective Effects: It has been demonstrated to protect against gastric mucosal damage induced by various irritants such as non-steroidal anti-inflammatory drugs (NSAIDs) and alcohol .

- Antiulcer Properties: Ebrotidine is effective in preventing and treating peptic ulcers by enhancing mucosal defense mechanisms and promoting healing processes .

- Potential Metabolite Studies: Investigations into Ebrotidine's metabolites suggest that they may also contribute to its pharmacological effects, although further studies are needed to fully understand these interactions .

The synthesis of Ebrotidine involves multiple steps typically starting from readily available precursors. While specific proprietary methods may vary, general approaches include:

- Formation of Key Intermediates: The synthesis often begins with the preparation of key intermediates through reactions such as alkylation or acylation.

- Cyclization Reactions: Subsequent cyclization steps are performed to form the core structure of Ebrotidine.

- Functional Group Modifications: Final modifications may include bromination or sulfonation to introduce necessary functional groups that enhance biological activity.

- Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels for pharmacological applications.

Ebrotidine has several clinical applications, primarily related to gastrointestinal health:

- Treatment of Peptic Ulcers: It is used in managing peptic ulcers by reducing gastric acidity and promoting mucosal healing.

- Gastroesophageal Reflux Disease (GERD): Its ability to inhibit acid secretion makes it a candidate for treating GERD.

- Research

Interaction studies involving Ebrotidine have focused on its pharmacokinetics and potential drug interactions:

- Drug Interactions: Studies indicate that Ebrotidine may interact with other medications metabolized by the same liver enzymes, necessitating careful monitoring when co-administered with certain drugs.

- Metabolic Pathways: Research into its metabolic pathways suggests that understanding these interactions can help optimize therapeutic regimens involving Ebrotidine .

Ebrotidine shares similarities with other H2 receptor antagonists but possesses unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ranitidine | C₁₄H₁₈N₄O₂ | Commonly used; associated with safety concerns |

| Famotidine | C₁₄H₁₈N₄O₂S | More potent than ranitidine; fewer drug interactions |

| Nizatidine | C₁₂H₁₄N₄O₂S | Shorter half-life; less commonly prescribed |

| Cimetidine | C₁₄H₁₉N₃O₂S | Known for multiple drug interactions; less selective |

Ebrotidine's unique profile includes a distinct mechanism that not only inhibits acid secretion but also actively promotes mucosal healing through epithelial cell proliferation, setting it apart from traditional H2 antagonists like ranitidine and famotidine .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Sentellas S, Saurina J, Hernández-Cassou S, Galceran MT, Puignou L. Determination of ebrotidine metabolites in overlapping peaks from capillary zone electrophoresis using chemometric methods. Electrophoresis. 2001 Jan;22(1):71-6. PubMed PMID: 11197182.

3: Sentellas S, Puignou L, Moyano E, Galceran MT. Determination of ebrotidine and its metabolites by capillary electrophoresis with UV and mass spectrometry detection. J Chromatogr A. 2000 Aug 4;888(1-2):281-92. PubMed PMID: 10949494.

4: Castillo JR, Torelló J, Hernandez A. Liver injury caused by ebrotidine: a new example of the utility of the postmarketing surveillance. Eur J Clin Pharmacol. 2000 May;56(2):187-9. PubMed PMID: 10877015.

5: Arroyo MT, Lanas A, Sáinz R. Prevention and healing of experimental indomethacin-induced gastric lesions: effects of ebrotidine, omeprazole and ranitidine. Eur J Gastroenterol Hepatol. 2000 Mar;12(3):313-8. PubMed PMID: 10750652.

6: Quílez C, Palazón JM, Jover R, Martínez R, Chuliá T, Griñó P, Belda G. [Hepatoxicity due to ebrotidine: report of two cases]. Gastroenterol Hepatol. 1999 Oct;22(8):434-5. Spanish. PubMed PMID: 10592681.

7: Slomiany BL, Piotrowski J, Slomiany A. Effect of ebrotidine on gastric mucosal inflammatory responses to Helicobacter pylori lipopolysaccharide. J Physiol Pharmacol. 1999 Sep;50(3):391-404. PubMed PMID: 10574469.

8: Pineda JA, Larrauri J, Macías J, Hernández A, Guijarro J, Sayago M, Gavilán F, Aguilar J, Lissen E. Rapid progression to liver cirrhosis of toxic hepatitis due to ebrotidine. J Hepatol. 1999 Oct;31(4):777-8. PubMed PMID: 10551406.

9: Andrade RJ, Lucena MI, Martin-Vivaldi R, Fernandez MC, Nogueras F, Pelaez G, Gomez-Outes A, Garcia-Escaño MD, Bellot V, Hervás A, Cárdenas F, Bermudez F, Romero M, Salmerón J. Acute liver injury associated with the use of ebrotidine, a new H2-receptor antagonist. J Hepatol. 1999 Oct;31(4):641-6. PubMed PMID: 10551387.

10: Carretero Aníbarro P, Blanco Carmona J, García González F, Garcés Sotillos M, Herrero Gil D, Pérez Giménez R, Juste Picón S. Allergic dermatitis due to oral ebrotidine. J Investig Allergol Clin Immunol. 1999 May-Jun;9(3):193-4. PubMed PMID: 10412683.

11: Rausell V, Hallal H, Salinas E, Pérez-Gracia A. [Ebrotidine-induced acute hepatitis]. Gastroenterol Hepatol. 1999 Jan;22(1):28. Review. Spanish. PubMed PMID: 10089709.

12: Romero A, Villamayor F, Rives A, Grau MT, Sacristán A, Ortiz JA. Twenty-four-month oral carcinogenicity study of ebrotidine in rats. Teratog Carcinog Mutagen. 1998;18(6):263-77. PubMed PMID: 10052562.

13: Castellote J, Porta F. [Toxic hepatitis caused by ebrotidine]. Med Clin (Barc). 1998 Nov 21;111(17):676. Spanish. PubMed PMID: 9881355.

14: Fernández Bermejo M, García Grávalos R. [Ebrotidine in the eradicating treatment of H. pylori]. Gastroenterol Hepatol. 1998 Jun-Jul;21(6):316. Spanish. PubMed PMID: 9711019.

15: Alarcón T, Domingo D, Sánchez I, Sanz JC, Martínez MJ, López-Brea M. In vitro activity of ebrotidine, ranitidine, omeprazole, lansoprazole, and bismuth citrate against clinical isolates of Helicobacter pylori. Eur J Clin Microbiol Infect Dis. 1998 Apr;17(4):275-7. PubMed PMID: 9707312.

16: Slomiany BL, Piotrowski J, Slomiany A, Konturek JW, Domschke WW. Enhancement in the protective qualities of gastric mucus with combination therapy of ebrotidine and amoxicillin for H. pylori eradication. Gen Pharmacol. 1998 Aug;31(2):227-31. PubMed PMID: 9688464.

17: Slomiany BL, Piotrowski J, Slomiany A. Cell cycle progression during gastric ulcer healing by ebrotidine and sucralfate. Gen Pharmacol. 1997 Sep;29(3):367-70. PubMed PMID: 9378241.

18: Grover JK, Rathi SS, Vats V. Ebrotidine--a nostrum for ulcer. Trop Gastroenterol. 1997 Jul-Sep;18(3):111-3. Review. PubMed PMID: 9385853.

19: Slomiany BL, Piotrowski J, Slomiany A. Induction of tumor necrosis factor-alpha and apoptosis in gastric mucosal injury by indomethacin: effect of omeprazole and ebrotidine. Scand J Gastroenterol. 1997 Jul;32(7):638-42. PubMed PMID: 9246701.

20: Piotrowski J, Skrodzka D, Slomiany A, Slomiany BL. Reversal of gastric somatostatin receptor inhibition by Helicobacter pylori lipopolysaccharide with ebrotidine and sulglycotide. Gen Pharmacol. 1997 May;28(5):705-8. PubMed PMID: 9184806.